

# Commercial Suppliers and Technical Guide for Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub>

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## Compound of Interest

Compound Name: Paraxanthine-13C<sub>4</sub>,15N<sub>3</sub>

Cat. No.: B1442355

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For researchers, scientists, and drug development professionals utilizing Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub> as an internal standard in pharmacokinetic and metabolic studies, this guide provides a comprehensive overview of its commercial availability and application in quantitative bioanalysis.

## Commercial Availability

Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub> is a stable isotope-labeled compound essential for accurate quantification of paraxanthine, the primary metabolite of caffeine, in biological matrices. The primary commercial supplier identified is MedChemExpress.

Supplier	Product Name	Catalog Number	Purity	CAS Number
MedChemExpress	Paraxanthine- <sup>13</sup> C <sub>4</sub> , <sup>15</sup> N <sub>3</sub>	HY-W016498S1	>98%	Not available

Table 1. Commercial Supplier and Product Specifications for Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub>.

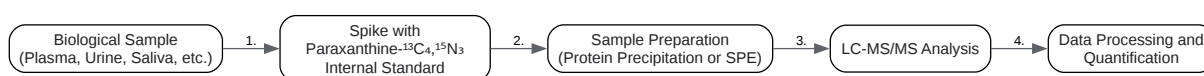
## Rationale for Use: Isotope Dilution Mass Spectrometry

Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub> serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis.<sup>[1]</sup> The

stable isotope labels ( $^{13}\text{C}$  and  $^{15}\text{N}$ ) impart a mass shift to the molecule without significantly altering its chemical and physical properties. This allows it to mimic the analyte of interest (paraxanthine) throughout sample preparation and analysis, correcting for matrix effects and variations in instrument response.

## Experimental Workflow for Quantification of Paraxanthine

The following diagram illustrates a typical workflow for the quantification of paraxanthine in biological samples using Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$  as an internal standard.



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Caption: General experimental workflow for paraxanthine quantification.

## Detailed Experimental Protocols

The following protocols are synthesized from established methods for the analysis of paraxanthine in biological matrices.<sup>[2][3][4][5][6]</sup>

### Sample Preparation

a) Protein Precipitation (for Plasma or Serum):<sup>[2][7]</sup>

- To 100  $\mu\text{L}$  of plasma or serum, add 300  $\mu\text{L}$  of acetonitrile containing the Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$  internal standard at a known concentration.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Urine or Hair):[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Loading: Dilute the urine sample (e.g., 1:1 with water) or the hair digestate and spike with Paraxanthine- $^{13}\text{C}_4$ ,  $^{15}\text{N}_3$  internal standard. Load the sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
- Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

## LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30 - 40°C.

b) Mass Spectrometry (MS/MS) Conditions:

- Ionization: Electrospray ionization (ESI) in positive mode is typically used.

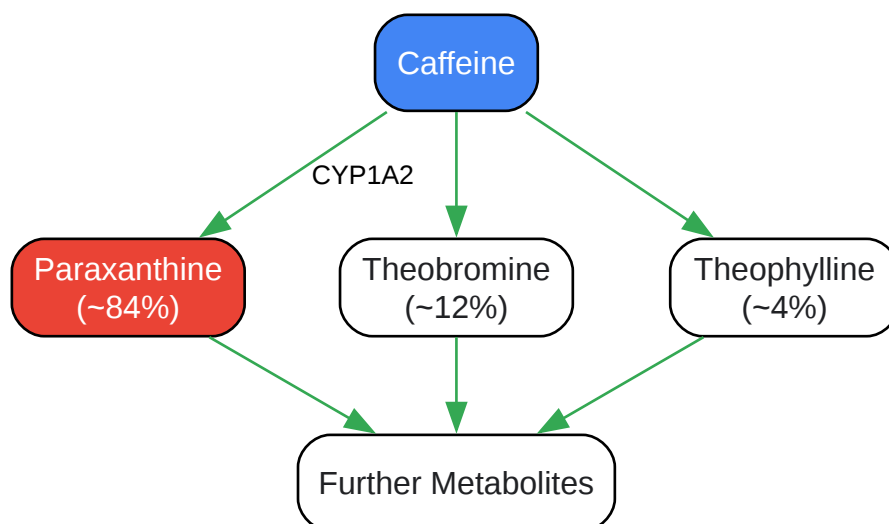
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both paraxanthine and Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$ . The exact m/z values will depend on the specific labeling pattern of the internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Paraxanthine	181.1	124.1
Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$	188.1 (example)	128.1 (example)

Table 2. Example MRM Transitions for Paraxanthine and its Isotopically Labeled Internal Standard. (Note: Exact m/z values for the internal standard should be confirmed from the supplier's certificate of analysis).

## Caffeine Metabolism and the Role of Paraxanthine

The following diagram illustrates the primary metabolic pathway of caffeine, highlighting the central role of paraxanthine.



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Caption: Major metabolic pathways of caffeine in humans.

This technical guide provides a foundational understanding for the procurement and application of Paraxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$  in quantitative research. For specific applications, further method

development and validation are essential.

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